molecular formula C12H10INO2 B8654294 Quinoline, 3-(1,3-dioxolan-2-yl)-2-iodo- CAS No. 111877-76-0

Quinoline, 3-(1,3-dioxolan-2-yl)-2-iodo-

Cat. No.: B8654294
CAS No.: 111877-76-0
M. Wt: 327.12 g/mol
InChI Key: JBCRJFBWNIMKMT-UHFFFAOYSA-N
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Description

The Significance of Quinoline (B57606) Scaffolds in Organic Synthesis

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged" structure in medicinal chemistry. bohrium.comresearchgate.net This designation stems from its recurring presence in a vast number of natural products, particularly alkaloids, and synthetic compounds with a broad spectrum of pharmacological activities. wikipedia.orgmdpi.comresearchgate.net Quinoline derivatives have demonstrated significant potential as antibacterial, antimalarial, anticancer, anti-inflammatory, and antimicrobial agents. nih.govbohrium.comresearchgate.net

The versatility of the quinoline ring allows for functionalization at various positions, enabling chemists to fine-tune the electronic and steric properties of the molecule to enhance biological activity and target selectivity. nih.govrsc.org Consequently, the development of novel synthetic methods to access functionalized quinolines is a major focus of contemporary organic chemistry. mdpi.comrsc.orgorganic-chemistry.orgresearchgate.net The ability to construct diverse quinoline-based compounds is crucial for drug discovery and the creation of new therapeutic agents. researchgate.netresearchgate.net

The Role of Dioxolane Moieties as Synthetic Handles and Protecting Groups

The 1,3-dioxolane (B20135) group is a cyclic acetal (B89532) formed from a carbonyl compound and ethylene (B1197577) glycol. wikipedia.orgorganic-chemistry.org In organic synthesis, its primary role is to serve as a robust protecting group for aldehydes and ketones. wikipedia.org Carbonyl groups are reactive towards a wide range of reagents, including nucleophiles and bases. By converting a carbonyl into a dioxolane, its reactivity is masked, allowing chemical transformations to be performed on other parts of the molecule without unintended side reactions. organic-chemistry.org

The stability of the dioxolane group under basic, nucleophilic, and certain oxidative and reductive conditions makes it an ideal protective unit. organic-chemistry.org Crucially, it can be readily removed (deprotected) under acidic conditions to regenerate the original carbonyl group, often through hydrolysis. organic-chemistry.org This strategic protection-deprotection sequence is a cornerstone of multi-step organic synthesis. Beyond their role as protecting groups, dioxolane rings are also found as structural motifs in numerous pharmacologically active molecules, contributing to their biological profiles. chemicalbook.comresearchgate.net

Halogenated Quinoline Derivatives as Key Intermediates

The introduction of a halogen atom, such as iodine, onto a quinoline scaffold creates a key synthetic intermediate. nih.gov The carbon-halogen bond, particularly the carbon-iodine bond, is a versatile functional group that serves as a reactive handle for a variety of cross-coupling reactions. Organometallic coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, utilize halogenated aromatic compounds to form new carbon-carbon and carbon-heteroatom bonds.

Iodo-substituted quinolines are particularly valuable because the carbon-iodine bond is the most reactive of the halogens in these catalytic cycles, often allowing for milder reaction conditions and higher efficiency. This reactivity enables the straightforward introduction of alkyl, alkenyl, alkynyl, aryl, and other functional groups at a specific position on the quinoline ring. mdpi.com This strategic functionalization is essential for building molecular complexity and synthesizing targeted derivatives for biological screening. nih.govsemanticscholar.org Studies have shown that iodo-quinoline derivatives themselves can serve as interesting scaffolds for developing new antimicrobial agents. nih.govsemanticscholar.org

Defining the Research Scope for Quinoline, 3-(1,3-dioxolan-2-yl)-2-iodo-

Quinoline, 3-(1,3-dioxolan-2-yl)-2-iodo- is a multifunctional synthetic intermediate designed for the efficient construction of polysubstituted quinoline derivatives. Its structure strategically combines the key features discussed previously:

A Privileged Quinoline Core : This provides the fundamental bicyclic framework known for its broad biological significance. bohrium.comresearchgate.net

A Protected Aldehyde at Position 3 : The 1,3-dioxolane moiety at the C3 position masks a formyl (aldehyde) group. This allows the synthetic chemist to perform reactions at other sites, particularly at the C2 position, without interference from the reactive aldehyde. The aldehyde can be deprotected at a later synthetic stage for further elaboration.

A Reactive Iodine at Position 2 : The iodo group at the C2 position is a prime site for transition-metal-catalyzed cross-coupling reactions. researchgate.net This allows for the introduction of a wide array of substituents, enabling the creation of a diverse library of 2,3-disubstituted quinolines.

The research utility of this compound lies in its capacity as a versatile building block. A synthetic route using this intermediate would typically involve a cross-coupling reaction at the C2 position to introduce a desired substituent, followed by acidic deprotection of the dioxolane group at C3 to reveal the aldehyde. This aldehyde can then be used in subsequent reactions, such as reductive amination, oxidation to a carboxylic acid, or Wittig-type reactions, to build even more complex structures. Therefore, the research scope for Quinoline, 3-(1,3-dioxolan-2-yl)-2-iodo- is centered on its application in the modular and efficient synthesis of complex quinoline derivatives for medicinal chemistry and materials science.

Data Tables

Table 1: Physicochemical Properties of Representative Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Ring SystemsKey Functional Groups
QuinolineC₉H₇N129.16QuinolineAromatic N-heterocycle
1,3-DioxolaneC₃H₆O₂74.08DioxolaneCyclic Acetal
Quinoline YellowC₁₈H₁₁NO₂273.29Quinoline, IndandioneKetone, N-heterocycle

Note: Data for the specific subject compound, Quinoline, 3-(1,3-dioxolan-2-yl)-2-iodo-, is not widely available in public databases, reflecting its status as a specialized synthetic intermediate. The table provides data for its core components and a related derivative.

Table 2: Synthetic Utility of Functional Groups in Quinoline, 3-(1,3-dioxolan-2-yl)-2-iodo-

Functional GroupPosition on QuinolineType of ReactionPurpose
Iodo2Cross-coupling (e.g., Suzuki, Heck, Sonogashira)Introduction of new C-C or C-heteroatom bonds
1,3-Dioxolane3Acid-catalyzed hydrolysis (Deprotection)Regeneration of the aldehyde functional group
Quinoline Nitrogen1Protonation, AlkylationModification of electronic properties, Salt formation

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111877-76-0

Molecular Formula

C12H10INO2

Molecular Weight

327.12 g/mol

IUPAC Name

3-(1,3-dioxolan-2-yl)-2-iodoquinoline

InChI

InChI=1S/C12H10INO2/c13-11-9(12-15-5-6-16-12)7-8-3-1-2-4-10(8)14-11/h1-4,7,12H,5-6H2

InChI Key

JBCRJFBWNIMKMT-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC3=CC=CC=C3N=C2I

Origin of Product

United States

Synthetic Methodologies for Quinoline, 3 1,3 Dioxolan 2 Yl 2 Iodo

Strategies for Constructing the Quinoline (B57606) Core with Pre-functionalized Moieties

Annulation Reactions Incorporating Dioxolane Precursors

A key strategy involves the formation of the quinoline ring from precursors that already contain the 3-(1,3-dioxolan-2-yl) moiety or its aldehyde precursor, 3-formyl. Classic quinoline syntheses, such as the Friedländer annulation, can be adapted for this purpose. The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

In a hypothetical application to the target molecule, one could envision the reaction of a 2-aminobenzaldehyde (B1207257) with a β-keto acetal (B89532). The general principle of the Friedländer synthesis is versatile and can accommodate a variety of substituted starting materials. beilstein-journals.org

Another relevant approach is the Vilsmeier-Haack reaction, which can be used to synthesize 2-chloro-3-formylquinolines from the corresponding acetanilides. nih.gov This intermediate is highly valuable as the formyl group can be subsequently converted to the dioxolane, and the chloro group can be a precursor to the iodo substituent.

Introduction of the Iodo-Substituent onto the Quinoline Nucleus

The introduction of an iodine atom at the C2 position of the quinoline ring is a crucial step. This can be achieved through several methods, often involving the substitution of a leaving group or direct C-H iodination.

A common precursor for such transformations is a 2-chloroquinoline (B121035) derivative. The chloro group can be displaced by an iodide ion, often facilitated by a Finkelstein-type reaction. For instance, treatment of a 2-chloroquinoline-3-carbaldehyde (B1585622) with sodium iodide in a suitable solvent like acetonitrile (B52724) can yield the corresponding 2-iodoquinoline (B1585599) derivative. researchgate.net

Direct C-H iodination of the quinoline ring is another powerful technique. While regioselectivity can be a challenge, specific methodologies have been developed to control the position of iodination. Radical-based C-H iodination protocols have been shown to be effective for the C3-selective iodination of quinolines. rsc.orgacs.org However, achieving C2-iodination directly on an unsubstituted quinoline is less common and often requires directing groups or specific precursors. For the target compound, if starting from 3-(1,3-dioxolan-2-yl)quinoline, a direct C2-iodination would require specific conditions to favor that position over others. This might involve a metal-catalyzed process or a lithiation-iodination sequence.

Preparation of the 1,3-Dioxolane (B20135) Moiety

The 1,3-dioxolane group serves as a protected form of an aldehyde. Its formation is a standard procedure in organic synthesis.

Acetalization Reactions from Aldehyde Precursors

The most direct method for the synthesis of the 1,3-dioxolane moiety is the acid-catalyzed reaction of the corresponding aldehyde with ethylene (B1197577) glycol. khanacademy.orgugr.es This reaction is reversible, and the removal of water is typically required to drive the equilibrium towards the formation of the acetal.

For the synthesis of the target compound, this would involve the acetalization of a 3-formylquinoline precursor. A specific example from the literature describes the synthesis of 3-(1,3-dioxolan-2-yl)-6,7-dimethoxyquinoline by refluxing 2-chloro-3-formyl-6,7-dimethoxyquinoline with ethylene glycol in toluene. researchgate.net This demonstrates the feasibility of forming the dioxolane in the presence of other functional groups on the quinoline ring.

ReactantsCatalystSolventConditionsProduct
3-Formylquinoline derivativeAcid (e.g., p-TsOH)TolueneReflux (with water removal)3-(1,3-Dioxolan-2-yl)quinoline derivative
2-Chloro-3-formyl-6,7-dimethoxyquinoline-TolueneReflux3-(1,3-Dioxolan-2-yl)-6,7-dimethoxyquinoline

Alternative Dioxolane Formation Routes

While direct acetalization is the most common method, other routes to 1,3-dioxolanes exist, such as transacetalization reactions. These methods are generally less direct for the synthesis of the target compound but are worth noting in a broader context.

Convergent and Divergent Synthesis Approaches to the Chemical Compound

A convergent synthesis would involve the separate synthesis of two or more complex fragments that are then joined together in the final stages. For this target molecule, a convergent approach might involve the preparation of a suitably substituted aniline (B41778) and a functionalized three-carbon component, which are then cyclized to form the quinoline ring.

A divergent synthesis , on the other hand, would start from a common intermediate that can be elaborated into several different target molecules. In this context, a key intermediate such as 2-chloro-3-formylquinoline could be considered a point of divergence. From this single precursor, a variety of functional group transformations can be performed to access not only the target iodo-dioxolane compound but also a library of other substituted quinolines.

For instance, starting with 2-chloro-3-formylquinoline:

Path A (leading to the target): Acetalization to form 2-chloro-3-(1,3-dioxolan-2-yl)quinoline, followed by substitution of the chloro group with iodo.

Path B: Substitution of the chloro group with iodo to give 2-iodo-3-formylquinoline, followed by acetalization.

Path C: Reaction of the formyl group to form other derivatives, while retaining the 2-chloro substituent for further modifications.

This divergent approach is efficient for creating structural diversity from a single, readily accessible starting material.

Comparative Analysis of Synthetic Efficiency and Selectivity

A comparative analysis of two potential synthetic routes for Quinoline, 3-(1,3-dioxolan-2-yl)-2-iodo- is presented below. The two strategies diverge in the timing of the C2-iodination step: one involves a late-stage iodination of a pre-formed 3-substituted quinoline, while the other employs an early-stage iodination of a quinoline precursor that is already functionalized at the C2 and C3 positions.

Route 1: Late-Stage C2-Iodination via N-Oxide Activation

This synthetic pathway prioritizes the construction of the 3-(1,3-dioxolan-2-yl)quinoline core, followed by a directed iodination at the C2 position. This strategy often involves the activation of the C2 position towards nucleophilic attack or electrophilic substitution by first converting the quinoline to its N-oxide.

The synthetic sequence for Route 1 is as follows:

Vilsmeier-Haack Reaction: Acetanilide is subjected to a Vilsmeier-Haack reaction using a formylating agent like a mixture of phosphorus oxychloride and dimethylformamide to yield 2-chloro-3-formylquinoline. This reaction is a well-established method for the synthesis of 2-chloro-3-formylquinolines.

Hydrodechlorination: The 2-chloro group is removed via catalytic hydrogenation, typically using palladium on carbon (Pd/C) as a catalyst and a hydrogen source, to afford 3-formylquinoline. researchgate.netresearchgate.net

Acetal Protection: The aldehyde functional group of 3-formylquinoline is protected as a 1,3-dioxolane using ethylene glycol under acidic conditions. This is a standard and generally high-yielding protection step.

N-Oxidation: The resulting 3-(1,3-dioxolan-2-yl)quinoline is then oxidized to its corresponding N-oxide, for instance with meta-chloroperoxybenzoic acid (m-CPBA). This step is crucial for activating the C2 position.

C2-Iodination: The N-oxide is then iodinated at the C2 position. This can be achieved using various iodinating agents, such as N-iodosuccinimide (NIS) or molecular iodine with a silver salt. The N-oxide functionality directs the iodination to the C2 position with high selectivity. rsc.orgresearchgate.net

Deoxygenation: Finally, the N-oxide is deoxygenated using a reducing agent like phosphorus trichloride (B1173362) to yield the target compound, Quinoline, 3-(1,3-dioxolan-2-yl)-2-iodo-.

Route 2: Early-Stage C2-Iodination via Halogen Exchange

The synthetic sequence for Route 2 is as follows:

Vilsmeier-Haack Reaction: Similar to Route 1, this route commences with the synthesis of 2-chloro-3-formylquinoline from acetanilide.

Halogen Exchange (Finkelstein Reaction): The 2-chloro-3-formylquinoline is then converted to 2-iodo-3-formylquinoline. This can potentially be achieved through a Finkelstein-type reaction, where the chloro group is displaced by iodide, for example, by using sodium iodide in a suitable solvent. While the classic Finkelstein reaction is typically for alkyl halides, aromatic variations have been developed, often requiring catalysts. wikipedia.orgbyjus.com One review notes the treatment of 2-chloroquinoline-3-carbaldehyde with sodium iodide followed by reduction to yield a 2-iodoquinoline derivative, suggesting the feasibility of this halogen exchange. researchgate.net

Acetal Protection: The formyl group of 2-iodo-3-formylquinoline is then protected as a 1,3-dioxolane using ethylene glycol to furnish the final product.

Comparative Data of Synthetic Routes

FeatureRoute 1: Late-Stage C2-IodinationRoute 2: Early-Stage C2-Iodination
Number of Steps 63
Key Iodination Strategy C2-Iodination of a quinoline N-oxideAromatic Finkelstein-type reaction
Selectivity of Iodination High regioselectivity for the C2 position due to N-oxide direction.Dependent on the efficiency of the aromatic nucleophilic substitution.
Key Reagents m-CPBA, NIS/I₂, PCl₃NaI, (potentially with a catalyst)
Potential Challenges Longer synthetic sequence, stability of the dioxolane ring during N-oxidation and deoxygenation.The efficiency and generality of the aromatic Finkelstein reaction on this specific substrate.
Estimated Overall Yield ModeratePotentially higher if the halogen exchange is efficient.

Discussion on Efficiency and Selectivity

Conversely, Route 1, while longer, is composed of more predictable and well-established reactions. Each step, from the Vilsmeier-Haack reaction to the final deoxygenation, relies on standard and generally reliable transformations. This predictability can be a significant advantage in a synthetic campaign.

Regarding selectivity , Route 1 offers excellent control over the regioselectivity of the iodination. The use of the N-oxide as a directing group ensures that the iodination occurs specifically at the C2 position. This high degree of selectivity is a major strength of this approach. The selectivity of Route 2 is primarily determined by the initial Vilsmeier-Haack reaction, which reliably produces the 2-chloro-3-formylquinoline isomer. The subsequent halogen exchange is a direct replacement and does not involve regiochemical ambiguity.

Reactivity and Chemical Transformations of Quinoline, 3 1,3 Dioxolan 2 Yl 2 Iodo

Reactions Involving the C-I Bond at the 2-Position

The iodine atom at the 2-position of the quinoline (B57606) ring is an excellent leaving group, making this position a focal point for carbon-carbon and carbon-heteroatom bond-forming reactions. The reactivity trend for halogens in these reactions is typically I > Br > Cl > F, positioning the 2-iodo derivative as a highly reactive and versatile substrate. wikipedia.org

Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for creating new bonds at the C-2 position of the quinoline core. The high reactivity of the C-I bond facilitates these transformations under relatively mild conditions. libretexts.org

Suzuki Coupling: This reaction involves the coupling of the 2-iodoquinoline (B1585599) with an organoboron reagent, typically a boronic acid or ester, catalyzed by a palladium complex. It is a widely used method for forming C-C bonds. Studies on related 2-aryl-4-chloro-3-iodoquinolines have shown that the C-I bond is selectively targeted over the C-Cl bond, highlighting the high reactivity of the iodo-substituent. nih.gov For Quinoline, 3-(1,3-dioxolan-2-yl)-2-iodo-, the Suzuki reaction would provide access to a variety of 2-aryl or 2-vinyl quinoline derivatives.

Sonogashira Coupling: The Sonogashira reaction couples the 2-iodoquinoline with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This method is highly efficient for forming C(sp²)-C(sp) bonds. The reaction can often be carried out under mild, copper-free conditions to prevent the undesired homocoupling of the alkyne. libretexts.orgresearchgate.net This transformation would yield 2-alkynylquinoline derivatives.

Heck Reaction: In the Heck reaction, the 2-iodoquinoline is coupled with an alkene in the presence of a palladium catalyst and a base. This reaction allows for the introduction of alkenyl substituents at the 2-position. Modified Larock methods have been developed for the synthesis of quinolines via Heck reactions, demonstrating the utility of this transformation on related halo-aniline precursors. organic-chemistry.org

Stille Coupling: The Stille reaction uses an organotin reagent as the coupling partner with the 2-iodoquinoline, catalyzed by palladium. wikipedia.org Organostannanes are stable to air and moisture, and the reaction tolerates a wide variety of functional groups, making it a robust method for forming C-C bonds. libretexts.orguwindsor.ca

The table below summarizes typical conditions for these cross-coupling reactions as applied to analogous halo-aromatic systems.

Reaction Coupling Partner Catalyst Base Solvent Expected Product
SuzukiAryl/Vinyl boronic acidPd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃DMF, Dioxane/H₂O2-Aryl/Vinyl-3-(1,3-dioxolan-2-yl)quinoline
SonogashiraTerminal AlkynePd(PPh₃)₄ / CuIEt₃N, PiperidineTHF, DMF2-Alkynyl-3-(1,3-dioxolan-2-yl)quinoline
HeckAlkenePd(OAc)₂, PdCl₂(PPh₃)₂Et₃N, K₂CO₃DMF, Acetonitrile (B52724)2-Alkenyl-3-(1,3-dioxolan-2-yl)quinoline
StilleOrganostannane (R-SnBu₃)Pd(PPh₃)₄, PdCl₂(AsPh₃)₂(not always required)Toluene, THF, DMF2-Alkyl/Aryl/Vinyl-3-(1,3-dioxolan-2-yl)quinoline

Nucleophilic Substitution Reactions

The electron-deficient nature of the quinoline ring, particularly at the 2- and 4-positions, facilitates nucleophilic aromatic substitution (SNAr). The iodine at the C-2 position is a good leaving group, allowing for its displacement by a variety of nucleophiles. Research on 4-chloroquinolin-2(1H)-ones has demonstrated the susceptibility of the halogenated position to nucleophilic attack by amines, azides, and hydrazines. mdpi.com Given that iodide is a better leaving group than chloride, Quinoline, 3-(1,3-dioxolan-2-yl)-2-iodo- is expected to react readily with various nucleophiles.

Common nucleophiles for this transformation include:

Amines: Reaction with primary or secondary amines would yield 2-aminoquinoline (B145021) derivatives.

Alkoxides: Treatment with sodium or potassium alkoxides (e.g., NaOMe, NaOEt) would produce 2-alkoxyquinolines.

Thiols: Thiolates can displace the iodide to form 2-(alkyl/aryl)thioquinolines.

Azides: Sodium azide (B81097) can be used to introduce an azido (B1232118) group, which can be further transformed, for example, into an amine via reduction.

Metal-Halogen Exchange Processes

Metal-halogen exchange is a fundamental reaction in organometallic chemistry used to convert organic halides into organometallic reagents. wikipedia.org This transformation is particularly efficient for aryl iodides. Reacting Quinoline, 3-(1,3-dioxolan-2-yl)-2-iodo- with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures would result in a rapid exchange of the iodine atom for a lithium atom. researchgate.net

The resulting 2-lithioquinoline species is a potent nucleophile and can be trapped with various electrophiles to introduce a wide range of substituents at the 2-position. Studies on 2,4-dihaloquinolines have shown that lithium-halogen exchange occurs regioselectively at the more reactive halogen, which is typically iodine over bromine or chlorine. researchgate.net

The table below outlines potential transformations following metal-halogen exchange.

Step 1: Exchange Reagent Step 2: Electrophile Resulting Functional Group at C-2
n-BuLi or t-BuLiH₂O-H (Dehalogenation)
n-BuLi or t-BuLiDMF-CHO (Formyl)
n-BuLi or t-BuLiCO₂ then H⁺-COOH (Carboxyl)
n-BuLi or t-BuLiAldehydes/Ketones-CR(OH)R' (Alcohol)
n-BuLi or t-BuLiAlkyl Halide (e.g., CH₃I)-Alkyl (e.g., -CH₃)

Transformations of the 1,3-Dioxolane (B20135) Group

The 1,3-dioxolane moiety at the 3-position is a cyclic acetal (B89532), which serves as a protecting group for a carbonyl functional group, in this case, a formyl group (aldehyde). Its stability and the methods for its removal are well-established in organic synthesis.

Deprotection Strategies to Aldehyde or Ketone Functionalities

The primary transformation of the 1,3-dioxolane group is its hydrolysis back to the corresponding carbonyl compound. This deprotection is typically achieved under acidic conditions. The synthesis of related 2-chloro-3-(1,3-dioxolan-2-yl)quinolines involves the protection of 2-chloroquinoline-3-carbaldehyde (B1585622) with ethylene (B1197577) glycol, a reaction that is reversible under acidic catalysis. researchgate.net

Various acidic conditions can be employed for the deprotection, with the choice of reagent depending on the sensitivity of other functional groups in the molecule.

Aqueous Acid: Dilute aqueous acids such as HCl or H₂SO₄ are commonly used.

Lewis Acids: Lewis acids like BF₃·OEt₂, TiCl₄, or SnCl₄ can mediate the cleavage, sometimes under milder conditions than Brønsted acids. researchgate.net

Acidic Ion-Exchange Resins: These provide a heterogeneous source of acid that can be easily removed by filtration.

Transacetalization: Heating in a mixture of acetone (B3395972) and an acid catalyst can drive the equilibrium towards the deprotected aldehyde.

The successful deprotection of the dioxolane group on Quinoline, 3-(1,3-dioxolan-2-yl)-2-iodo- would yield 2-iodoquinoline-3-carbaldehyde (B1311653), a valuable intermediate for further synthetic modifications.

Reactions at the Acetal Carbon

While less common than deprotection, reactions can occur at the acetal carbon (C-2 of the dioxolane ring). These reactions typically involve the formation of an oxocarbenium ion intermediate under Lewis acidic conditions. This reactive intermediate can then be attacked by various nucleophiles. For instance, treatment with a reducing agent like a trialkylsilane in the presence of a Lewis acid could lead to the reductive opening of the dioxolane ring. However, for the specific substrate , such transformations are not commonly reported and would likely compete with reactions at the more reactive C-I bond or with deprotection.

Reactivity of the Quinoline Heterocycle

In electrophilic aromatic substitution (SEAr) reactions, the quinoline nucleus is generally less reactive than benzene (B151609). The pyridine (B92270) ring is strongly deactivated towards electrophilic attack. Consequently, substitution occurs preferentially on the more electron-rich carbocyclic (benzene) ring, typically at the C5 and C8 positions. The reaction conditions are often more vigorous than those required for benzene itself.

The substituents on the pyridine ring of Quinoline, 3-(1,3-dioxolan-2-yl)-2-iodo-, namely the deactivating iodo group at C2 and the dioxolanyl group at C3, further decrease the reactivity of the heterocyclic ring towards electrophiles. Therefore, electrophilic attack will overwhelmingly favor the benzenoid ring.

ReactionReagentsTypical Products
Nitration HNO₃ / H₂SO₄Mixture of 5-nitro- and 8-nitroquinoline (B147351) derivatives
Sulfonation Fuming H₂SO₄Mixture of quinoline-5-sulfonic acid and quinoline-8-sulfonic acid derivatives
Halogenation Br₂ / AlCl₃Mixture of 5-bromo- and 8-bromoquinoline (B100496) derivatives

This table presents the expected outcomes for electrophilic aromatic substitution on the quinoline core of the target molecule, based on established quinoline chemistry.

Nucleophilic dearomatization transforms flat aromatic compounds into three-dimensional structures, a valuable strategy in synthetic chemistry. nih.govacs.orgnih.gov Due to the resonance stability of the quinoline ring, this transformation is thermodynamically challenging and typically requires activation of the substrate. acs.orgnih.gov

A common approach is reductive dearomatization. This can involve the formation of a quinolinium salt by N-alkylation, which significantly enhances the electrophilicity of the ring, followed by nucleophilic addition of a hydride. This process typically yields 1,2- or 1,4-dihydroquinolines. nih.gov The regioselectivity of the hydride attack is influenced by the steric and electronic nature of the substituents already present on the ring. For Quinoline, 3-(1,3-dioxolan-2-yl)-2-iodo-, the bulky substituents at C2 and C3 would direct nucleophilic attack towards the C4 position, leading primarily to 1,4-dihydroquinoline (B1252258) products upon activation.

The quinoline ring can undergo both reduction and oxidation under various conditions.

Reduction: Catalytic hydrogenation of the quinoline ring is a common transformation. The pyridine ring is typically reduced first under milder conditions to yield a 1,2,3,4-tetrahydroquinoline. More forceful conditions can lead to the reduction of the benzene ring as well, ultimately forming decahydroquinoline. However, for an iodo-substituted quinoline, catalytic hydrogenation often leads to concurrent hydrodeiodination (replacement of the iodine atom with hydrogen).

Oxidation: The nitrogen atom in the quinoline ring can be oxidized to form a quinoline N-oxide using peroxy acids like m-CPBA. This transformation increases the electron density at the C2 and C4 positions, altering the ring's reactivity profile. More aggressive oxidation, for instance with potassium permanganate, can lead to the cleavage of the benzene ring, yielding pyridine-2,3-dicarboxylic acid (quinolinic acid).

Applications of Quinoline, 3 1,3 Dioxolan 2 Yl 2 Iodo in Complex Organic Synthesis

Role as a Versatile Building Block for Diversely Substituted Quinoline (B57606) Derivatives

The presence of the iodo group at the 2-position of the quinoline ring is pivotal to the compound's role as a versatile building block. This position is activated towards a wide array of transition-metal-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.gov The C-I bond is highly susceptible to oxidative addition, facilitating reactions such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations.

These coupling reactions allow for the introduction of a vast range of substituents at the C2 position, including alkyl, alkenyl, alkynyl, aryl, and amino groups. The dioxolane moiety at the C3 position is generally stable under these conditions, allowing it to be carried through the coupling step before any subsequent modification. This versatility enables the synthesis of extensive libraries of 2,3-disubstituted quinolines, which are scaffolds of significant interest in medicinal chemistry and materials science. rsc.org

Table 1: Examples of Cross-Coupling Reactions for Synthesizing 2-Substituted Quinoline Derivatives

Reaction Type Coupling Partner Catalyst/Conditions Product Structure
Suzuki CouplingArylboronic Acid (Ar-B(OH)₂)Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O2-Aryl-3-(1,3-dioxolan-2-yl)quinoline
Sonogashira CouplingTerminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuI, Et₃N2-Alkynyl-3-(1,3-dioxolan-2-yl)quinoline
Heck CouplingAlkene (CH₂=CHR)Pd(OAc)₂, P(o-tol)₃, Et₃N2-Alkenyl-3-(1,3-dioxolan-2-yl)quinoline
Buchwald-HartwigAmine (R₂NH)Pd₂(dba)₃, BINAP, NaOtBu2-(Dialkylamino)-3-(1,3-dioxolan-2-yl)quinoline

Precursor in the Synthesis of Functionalized Quinoline-2-carbaldehyde and Related Intermediates

The 1,3-dioxolane (B20135) group serves as a robust protecting group for a carbaldehyde function. This protection strategy is crucial as it masks the reactivity of the aldehyde, preventing unwanted side reactions while modifications are performed at other sites, such as the C2-iodo position. The deprotection to reveal the aldehyde is typically achieved under acidic conditions. For instance, treatment with reagents like p-toluenesulfonic acid in a suitable solvent readily hydrolyzes the acetal (B89532) to furnish 2-iodoquinoline-3-carbaldehyde (B1311653). nih.gov

This resulting 2-iodoquinoline-3-carbaldehyde is itself a valuable bifunctional intermediate. The aldehyde group can undergo a variety of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, or condensation with nucleophiles to form imines, hydrazones, or new carbon-carbon bonds via aldol (B89426) or Wittig-type reactions. mdpi.com This dual reactivity makes it a key precursor for more complex heterocyclic systems.

Table 2: Deprotection and Transformation of the Dioxolane Moiety

Starting Material Reaction Reagents/Conditions Product
Quinoline, 3-(1,3-dioxolan-2-yl)-2-iodo-Acetal Deprotectionp-Toluenesulfonic acid, Acetone (B3395972)/H₂O2-Iodoquinoline-3-carbaldehyde
2-Iodoquinoline-3-carbaldehydeOxidationPCC, CH₂Cl₂2-Iodoquinoline-3-carboxylic acid
2-Iodoquinoline-3-carbaldehydeReductive AminationR-NH₂, NaBH₃CNN-Alkyl-1-(2-iodoquinolin-3-yl)methanamine
2-Iodoquinoline-3-carbaldehydeWittig ReactionPh₃P=CHR3-(Alkenyl)-2-iodoquinoline

Application in the Construction of Fused and Spiro-Quinoline Systems

The strategic placement of reactive handles at the C2 and C3 positions of Quinoline, 3-(1,3-dioxolan-2-yl)-2-iodo- facilitates the synthesis of complex polycyclic systems, including fused and spiro-quinolines. nih.gov By performing a sequence of reactions, chemists can build additional rings onto the quinoline core. For example, a Suzuki reaction at the C2 position can introduce an aryl group bearing a nucleophilic substituent, which, after deprotection of the C3-aldehyde, can undergo an intramolecular cyclization to form a fused tetracyclic system. nih.gov

Spirocyclic systems can also be accessed through multicomponent reactions. For instance, the deprotected 2-iodoquinoline-3-carbaldehyde can act as the aldehyde component in a reaction with an amine and a suitable cyclic ketone or dione, leading to the formation of spiro-heterocycles where the quinoline moiety is attached to another ring system through a single shared carbon atom. nih.govmdpi.com Such structures are of interest for their unique three-dimensional shapes and potential biological activities.

Intermediate in Natural Product Synthesis (e.g., Luotonins A, B, and E)

One of the most significant applications of Quinoline, 3-(1,3-dioxolan-2-yl)-2-iodo- and its close derivatives is as a key intermediate in the total synthesis of the Luotonin family of alkaloids. nih.gov Luotonins are pyrroloquinazolino-quinoline alkaloids that exhibit promising cytotoxic activity, making them attractive targets for synthetic chemists. mdpi.comnih.gov

In a representative synthetic approach, the 2-iodo group is first converted to a cyano group (nitrile). The resulting 3-(1,3-dioxolan-2-yl)quinoline-2-carbonitrile can then undergo a cascade cyclization with a reagent like methyl anthranilate. mdpi.com This sequence constructs the quinazolinone portion of the Luotonin core. Subsequent deprotection of the dioxolane to an aldehyde, followed by further cyclization and oxidation steps, completes the synthesis of Luotonin A, B, or E. nih.govmdpi.com This strategy highlights the compound's utility in assembling complex, biologically active natural products.

Table 3: Key Steps in Luotonin Synthesis from a Quinoline Precursor

Precursor Reaction Step Key Reagents Intermediate/Product
3-(1,3-Dioxolan-2-yl)quinoline-2-carbonitrileCascade CyclizationMethyl anthranilate, Acetic acidPentacyclic Luotonin Precursor
Pentacyclic Luotonin PrecursorOxidationPCCLuotonin B
Luotonin BDehydration/MethylationPTSA, MethanolLuotonin E

Synthesis of Other Heterocyclic Architectures Utilizing the Compound's Structure

Beyond quinoline chemistry, the bifunctional nature of intermediates derived from Quinoline, 3-(1,3-dioxolan-2-yl)-2-iodo- allows for their use in constructing entirely different heterocyclic rings. The deprotected 2-iodoquinoline-3-carbaldehyde is a prime starting point for these transformations.

The aldehyde group can react with various dinucleophiles in condensation-cyclization reactions to build new five- or six-membered heterocyclic rings fused to or substituted on the quinoline core. For example, reaction with hydrazine (B178648) or substituted hydrazines can yield pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) can produce isoxazoles. Similarly, condensation with 1,2-diamines can lead to the formation of diazepine (B8756704) rings. These reactions transform the quinoline into a scaffold for assembling diverse heterocyclic architectures, expanding its synthetic utility significantly. nih.gov

Table 4: Synthesis of Other Heterocycles from 2-Iodoquinoline-3-carbaldehyde

Dinucleophile Resulting Heterocycle General Reaction
Hydrazine (H₂N-NH₂)PyrazoleCondensation followed by cyclization
1,2-PhenylenediamineBenzodiazepineCondensation to form an imine, followed by intramolecular cyclization
Cyanoacetamide (NCCH₂CONH₂)Pyridine (B92270)Knoevenagel condensation followed by ring closure
ThioureaPyrimidineCondensation and cyclization to form a pyrimidine-2-thione ring

Spectroscopic and Structural Elucidation of Quinoline, 3 1,3 Dioxolan 2 Yl 2 Iodo

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy The ¹H NMR spectrum of Quinoline (B57606), 3-(1,3-dioxolan-2-yl)-2-iodo- is expected to show distinct signals corresponding to the protons on the quinoline core and the dioxolane ring. The aromatic region (typically δ 7.0-9.0 ppm) would feature signals for the six protons of the quinoline system. uncw.edu Due to the electron-withdrawing nature of the nitrogen atom and the iodo substituent, the proton at the C4 position is anticipated to be significantly downfield. Protons on the benzo-fused ring (C5 to C8) would appear as a complex pattern of doublets and triplets. mdpi.com

The dioxolane ring protons typically present as a multiplet or two distinct multiplets in the δ 4.0-4.5 ppm range, corresponding to the -OCH₂CH₂O- group. rsc.org A key singlet, expected further downfield, corresponds to the methine proton at the C2 position of the dioxolane ring, directly attached to the quinoline C3 position.

Predicted ¹H NMR Chemical Shifts

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Dioxolane CH ~6.0 - 6.5 Singlet (s)
Dioxolane -OCH₂CH₂O- ~4.0 - 4.5 Multiplet (m)
Quinoline H4 ~8.5 - 9.0 Singlet (s)
Quinoline H5, H8 ~7.8 - 8.4 Doublet (d)

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The quinoline ring system is expected to show nine distinct signals. The carbon atom C2, bonded to the highly electronegative iodine, would appear at a relatively low field. The carbons of the benzo-fused portion of the ring typically resonate between δ 120-140 ppm. rsc.org The quaternary carbons, such as C8a and C4a, would also be identifiable.

The dioxolane ring carbons would produce two signals: one for the two equivalent methylene (B1212753) carbons (-OCH₂CH₂O-) around δ 65 ppm and another for the acetal (B89532) carbon (C2 of the dioxolane ring) at a more downfield position, typically around δ 100-105 ppm. rsc.org

Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Quinoline C2 ~90 - 100
Quinoline C3 ~135 - 145
Quinoline C4 ~150 - 155
Quinoline C4a, C8a ~125 - 148
Quinoline C5, C6, C7, C8 ~120 - 135
Dioxolane C2' ~100 - 105

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns under electron impact. For Quinoline, 3-(1,3-dioxolan-2-yl)-2-iodo-, the molecular formula is C₁₂H₁₀INO₂. The corresponding molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its exact mass (approximately 327.98 g/mol ).

The fragmentation pattern provides valuable structural clues. Key fragmentation pathways for quinoline derivatives often involve the loss of substituents from the ring. chempap.org Expected fragmentation for this molecule includes:

Loss of Iodine: A prominent peak corresponding to [M - I]⁺ resulting from the cleavage of the C-I bond.

Loss of the Dioxolane Moiety: Fragmentation of the C3-substituent, leading to ions corresponding to the loss of the entire dioxolane ring or parts of it (e.g., loss of ethylene (B1197577) oxide).

Quinoline Core Fragmentation: The quinoline ring itself can undergo fragmentation, often by losing HCN, which is a characteristic fragmentation for many nitrogen-containing aromatic heterocycles. chempap.org

High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition of the parent ion and its major fragments with high accuracy. nih.gov

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Quinoline, 3-(1,3-dioxolan-2-yl)-2-iodo- would display a series of characteristic absorption bands.

The key vibrational modes expected are:

Aromatic C-H Stretching: Bands appearing above 3000 cm⁻¹, characteristic of the quinoline ring. researchgate.net

Aliphatic C-H Stretching: Bands appearing just below 3000 cm⁻¹, corresponding to the C-H bonds of the dioxolane ring.

C=C and C=N Stretching: A series of sharp peaks in the 1600-1450 cm⁻¹ region, which are characteristic of the aromatic quinoline core. researchgate.net

C-O Stretching: Strong absorption bands in the 1200-1000 cm⁻¹ region, indicative of the C-O single bonds within the acetal functional group of the dioxolane ring.

C-I Stretching: A weak absorption band expected in the lower frequency region of the spectrum, typically around 500-600 cm⁻¹.

Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3050 - 3150
Aliphatic C-H Stretching 2850 - 2960
Quinoline C=C, C=N Stretching 1450 - 1600
Dioxolane C-O Stretching 1000 - 1200

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The quinoline ring system is a chromophore that absorbs strongly in the UV region. The spectrum of Quinoline, 3-(1,3-dioxolan-2-yl)-2-iodo- is expected to show multiple absorption bands characteristic of π → π* transitions. nih.gov

The parent quinoline molecule typically exhibits two or three main absorption bands. nist.govresearchgate.net For this substituted derivative, these bands are expected to be present, though their positions (λ_max) and intensities may be shifted (a bathochromic or hypsochromic shift) due to the electronic effects of the iodo and dioxolanyl substituents. mdpi.com The extended conjugation of the quinoline system typically results in a strong absorption band in the 270-280 nm range and another distinct, often more intense, band around 300-320 nm. nih.gov

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure for Quinoline, 3-(1,3-dioxolan-2-yl)-2-iodo- is not publicly available, data from closely related compounds such as 3-(1,3-Dioxolan-2-yl)-6,7-dimethoxyquinoline and 3-(1,3-Dioxolan-2-yl)-2-hydrazino-7-methylquinoline can be used for informed prediction. researchgate.netnih.gov

Based on these analogous structures, it is expected that:

The quinoline ring system will be essentially planar.

The 1,3-dioxolane (B20135) ring will likely adopt a non-planar conformation, typically an "envelope" or "twisted" form, to minimize steric strain. researchgate.net

The crystal packing may be stabilized by intermolecular interactions, although conventional hydrogen bonding is absent in the target molecule.

Crystallographic Data for an Analogous Compound: 3-(1,3-Dioxolan-2-yl)-6,7-dimethoxyquinoline researchgate.net

Parameter Value
Crystal System Orthorhombic
Space Group Pnma
a (Å) 13.847
b (Å) 7.0960
c (Å) 12.467
V (ų) 1225.0

This data provides a model for the likely crystal system and unit cell dimensions that could be expected for the title compound.

Computational and Theoretical Investigations of Quinoline, 3 1,3 Dioxolan 2 Yl 2 Iodo

Density Functional Theory (DFT) Studies on Molecular Geometry and Conformation

Density Functional Theory (DFT) serves as a powerful computational tool for predicting the three-dimensional arrangement of atoms in a molecule. rsc.org For a molecule like Quinoline (B57606), 3-(1,3-dioxolan-2-yl)-2-iodo-, DFT calculations would be employed to determine its most stable geometric structure. These calculations involve optimizing the molecular geometry to find the lowest energy conformation.

The process would begin by constructing an initial model of the molecule. Then, using a selected functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the electronic structure is calculated, and the forces on each atom are determined. The atomic positions are then adjusted to minimize these forces, iterating until a stable structure is found. nih.gov

Key parameters obtained from such a study would include:

Bond lengths: The distances between bonded atoms.

Bond angles: The angles formed by three consecutive bonded atoms.

Dihedral angles: The rotational angles between planes defined by four bonded atoms, which is particularly important for understanding the orientation of the 1,3-dioxolane (B20135) ring relative to the quinoline core.

Table 1: Representative Predicted Geometrical Parameters from a Hypothetical DFT Study

Parameter Predicted Value
C2-I Bond Length (Å) 2.10
C3-C(dioxolane) Bond Length (Å) 1.52

Note: The data in this table is illustrative and not based on actual experimental or computational results for Quinoline, 3-(1,3-dioxolan-2-yl)-2-iodo-.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals: HOMO-LUMO)

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's chemical stability and reactivity. semanticscholar.org A large HOMO-LUMO gap generally implies high stability and low reactivity. semanticscholar.org

For quinoline derivatives, the distribution of the HOMO and LUMO is often spread across the aromatic quinoline ring system. scilit.com DFT calculations can visualize these orbitals, showing where the electron density is concentrated. In Quinoline, 3-(1,3-dioxolan-2-yl)-2-iodo-, it would be expected that the HOMO is primarily located on the electron-rich quinoline ring and potentially the iodine atom, while the LUMO would also be distributed over the quinoline system.

Table 2: Hypothetical Frontier Molecular Orbital Energies

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -1.8

Note: The data in this table is illustrative and not based on actual experimental or computational results for Quinoline, 3-(1,3-dioxolan-2-yl)-2-iodo-.

Vibrational Frequency Calculations and Spectroscopic Correlation

Computational vibrational frequency analysis is a valuable tool for interpreting and predicting infrared (IR) and Raman spectra. By performing frequency calculations on the optimized geometry of Quinoline, 3-(1,3-dioxolan-2-yl)-2-iodo- using DFT, a set of vibrational modes and their corresponding frequencies can be obtained. nih.gov

These calculated frequencies can then be correlated with experimentally obtained spectra. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximations inherent in the computational methods. mdpi.com This correlation allows for the assignment of specific spectral bands to particular molecular vibrations, such as C-H stretching, C=C bending, and the vibrations of the dioxolane and iodo substituents.

Studies on other quinoline derivatives have shown good agreement between calculated and experimental vibrational spectra, aiding in the structural elucidation of these compounds. scirp.org

Table 3: Illustrative Calculated Vibrational Frequencies and Their Assignments

Vibrational Mode Calculated Frequency (cm⁻¹)
Quinoline C-H Stretch 3050
C=N Stretch 1620
C-I Stretch 550

Note: The data in this table is illustrative and not based on actual experimental or computational results for Quinoline, 3-(1,3-dioxolan-2-yl)-2-iodo-.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. iu.edu.sa

By calculating the magnetic shielding tensors for each nucleus in the optimized structure of Quinoline, 3-(1,3-dioxolan-2-yl)-2-iodo-, the chemical shifts can be predicted. These theoretical values can then be compared to experimental NMR data to confirm the molecular structure. nih.gov Such computational studies are particularly useful for assigning complex spectra and for understanding the electronic environment of each atom. For instance, the chemical shift of the proton on the dioxolane ring would be sensitive to its spatial orientation relative to the quinoline core.

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations can offer insights into its dynamic behavior over time. researchgate.net For Quinoline, 3-(1,3-dioxolan-2-yl)-2-iodo-, MD simulations could be used to explore its conformational flexibility, particularly the rotation around the bond connecting the dioxolane group to the quinoline ring.

These simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of its movements and interactions with its environment (e.g., a solvent). nih.gov This can be valuable for understanding how the molecule might interact with other molecules or biological targets. For instance, MD simulations have been used to study the stability of interactions between quinoline derivatives and proteins. nih.gov

Mechanistic Investigations of Reactions Involving Quinoline, 3 1,3 Dioxolan 2 Yl 2 Iodo

Elucidation of Reaction Pathways for Functionalization

The functionalization of 2-iodoquinolines is a well-established field, dominated by transition-metal catalysis. The primary reaction pathway involves the activation of the C-I bond by a low-valent metal catalyst, most commonly palladium.

Key Reaction Pathways:

Cross-Coupling Reactions: The 2-iodo group makes the compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions serve as powerful methods for forming new carbon-carbon and carbon-heteroatom bonds at the 2-position. Common examples include:

Suzuki Coupling: Reaction with an organoboron reagent (R-B(OR)₂) to form a 2-alkyl-, 2-alkenyl-, or 2-arylquinoline.

Heck Coupling: Reaction with an alkene to introduce a vinyl group.

Sonogashira Coupling: Reaction with a terminal alkyne to form a 2-alkynylquinoline.

Buchwald-Hartwig Amination: Reaction with an amine to form a 2-aminoquinoline (B145021) derivative.

Deprotection of the Dioxolane Group: The 1,3-dioxolane (B20135) moiety is an acetal (B89532) that functions as a protecting group for the formyl (aldehyde) group at the 3-position. A secondary reaction pathway involves the acidic hydrolysis of this group to reveal the aldehyde. This transformation allows for subsequent reactions at the 3-position, such as condensation or oxidation/reduction, after the 2-position has been functionalized.

The choice of reaction conditions, including the catalyst, ligands, base, and solvent, is crucial in directing the outcome and efficiency of these functionalization pathways.

Kinetic Studies of Transformation Processes

Specific kinetic data for transformation processes involving Quinoline (B57606), 3-(1,3-dioxolan-2-yl)-2-iodo- have not been reported in the literature. However, kinetic studies of analogous palladium-catalyzed cross-coupling reactions provide insight into the expected behavior.

In a typical Suzuki or Negishi cross-coupling reaction, the rate-determining step can vary but is often the oxidative addition of the aryl halide to the palladium(0) complex or the transmetalation step. nobelprize.org Kinetic studies for such processes generally aim to determine the reaction order with respect to the substrate (the iodoquinoline), the coupling partner, the catalyst, and any additives. For many palladium-catalyzed reactions, the rate law is found to be first-order in the aryl halide and the palladium catalyst. researchgate.net

A hypothetical kinetic study for a Suzuki coupling of Quinoline, 3-(1,3-dioxolan-2-yl)-2-iodo- would likely involve monitoring the disappearance of the reactant or the appearance of the product over time under various concentrations, with results fitting a second-order rate law: Rate = k[Iodoquinoline][Palladium Catalyst].

Table 1: Expected Parameters in Kinetic Studies

ParameterMethod of InvestigationExpected Influence on Reaction Rate
Substrate ConcentrationVarying initial concentration of the iodoquinolineTypically a positive, often first-order, dependence
Catalyst LoadingVarying the concentration of the palladium pre-catalystTypically a positive, often first-order, dependence
Ligand Type & ConcentrationUse of different phosphine (B1218219) or N-heterocyclic carbene ligandsSignificant impact on rate; can accelerate or inhibit the reaction
TemperatureArrhenius plot (ln(k) vs. 1/T)Rate increases with temperature, allowing calculation of activation energy

Identification of Catalytic Cycles in Metal-Mediated Reactions

The functionalization of Quinoline, 3-(1,3-dioxolan-2-yl)-2-iodo- via metal-mediated reactions proceeds through a well-understood catalytic cycle. For palladium-catalyzed cross-coupling, the cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.orgresearchgate.netyoutube.com

Generalized Catalytic Cycle (Suzuki Coupling Example):

Oxidative Addition: The cycle begins with the active Pd(0) catalyst reacting with Quinoline, 3-(1,3-dioxolan-2-yl)-2-iodo-. The palladium inserts into the carbon-iodine bond, forming a Pd(II) intermediate. This is often the rate-determining step.

Transmetalation: The organopalladium(II) complex then reacts with the activated organoboron reagent (e.g., a boronate ester) in the presence of a base. The organic group from the boron compound is transferred to the palladium center, displacing the iodide ligand.

Reductive Elimination: In the final step, the two organic groups on the palladium center (the quinoline and the newly transferred group) couple together, forming the final product. This step regenerates the Pd(0) catalyst, which can then re-enter the cycle. youtube.com

This catalytic process allows for the reaction to proceed with only a small (catalytic) amount of the palladium complex.

Investigation of Transition State Structures and Energy Profiles

Detailed computational studies, such as those using Density Functional Theory (DFT), are required to investigate transition state structures and energy profiles. While no such studies have been published for Quinoline, 3-(1,3-dioxolan-2-yl)-2-iodo-, research on related systems provides a model for what would be expected. researchgate.netrsc.org

Oxidative Addition Transition State: The transition state for the oxidative addition step would involve the approach of the Pd(0) complex to the C-I bond. Calculations would determine the geometry and energy barrier for this step, confirming its role in the reaction kinetics.

Transmetalation and Reductive Elimination Transition States: DFT studies can also model the transition states for the transmetalation and reductive elimination steps. The energy profile would map the relative energies of all intermediates and transition states throughout the catalytic cycle.

Influence of Substituents: Computational analysis could predict how the 3-(1,3-dioxolan-2-yl) group electronically influences the quinoline ring and affects the energy barriers of the catalytic cycle compared to an unsubstituted 2-iodoquinoline (B1585599). The acetal group is generally considered electronically neutral or slightly withdrawing, which could impact the rate of oxidative addition.

Such theoretical studies are crucial for a deeper understanding of reaction mechanisms and for the rational design of more efficient catalysts and reaction conditions. chemrxiv.orgnih.gov

Q & A

Q. How can researchers adapt the FINER criteria to design hypothesis-driven studies on quinoline derivatives?

  • Application :
  • Feasible : Prioritize compounds with scalable synthesis (e.g., <5 steps) and commercial starting materials.
  • Novel : Focus on understudied targets (e.g., bacterial efflux pump inhibition) rather than established mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.